![molecular formula C12H12O2 B083314 4,5,7-Trimethyl-2H-chromen-2-one CAS No. 14002-91-6](/img/structure/B83314.png)
4,5,7-Trimethyl-2H-chromen-2-one
Overview
Description
“4,5,7-Trimethyl-2H-chromen-2-one” is a chemical compound . It is also known as 4,5,7-Trimethyl-2-chromanon .
Synthesis Analysis
The synthesis of 2H/4H-chromene (2H/4H-ch), a class of heterocyclic compounds to which 4,5,7-Trimethyl-2H-chromen-2-one belongs, has been extensively studied . Several routes have been discovered for the synthesis of a variety of 2H/4H-ch analogs .
Molecular Structure Analysis
The molecular formula of 4,5,7-Trimethyl-2H-chromen-2-one is C12H14O2 . The molecule is essentially planar .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,7-Trimethyl-2H-chromen-2-one include a density of 1.1±0.1 g/cm3, a boiling point of 279.9±40.0 °C at 760 mmHg, and a flash point of 112.3±24.7 °C .
Scientific Research Applications
Natural Products and Pharmaceuticals
2H-chromenes, including 4,5,7-Trimethyl-2H-chromen-2-one, are important oxygen heterocycles that are widely found in natural products and pharmaceutical agents . They have been used extensively in the development of new drugs due to their diverse biological activities .
Materials Science
2H-chromenes have been used broadly in materials science . The unique properties of these compounds, including their stability and reactivity, make them suitable for various applications in this field.
Organic Synthesis
2H-chromenes are used in organic synthesis . They are involved in a variety of synthetic strategies, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .
Antifungal Activity
Introduction of the 2,2-dimethyl-2H-chromene skeleton, which includes 4,5,7-Trimethyl-2H-chromen-2-one, could significantly improve the antifungal activity of compounds . This suggests that the chromene skeleton plays a vital role in the potency of these compounds .
Biological Activities
2H-chromenes exhibit numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . This makes them a versatile scaffold for the development of new therapeutic agents .
Synthesis of Bioactive Heterocycles
2H-chromenes are used in the synthesis of a variety of bioactive heterocycles . These heterocycles have shown unusual activities by multiple mechanisms, making 2H-chromenes a valuable tool in medicinal chemistry .
Mechanism of Action
Target of Action
4,5,7-Trimethyl-2H-chromen-2-one is a derivative of coumarin . Coumarins have been found to have a broad spectrum of pharmacological and biochemical activities . .
Mode of Action
It is known that the molecule is essentially planar , which could allow it to interact with various biological targets.
Biochemical Pathways
Coumarin derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, and cancer .
Pharmacokinetics
The compound’s planar structure could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Coumarin derivatives have been reported to have a variety of effects, including anti-inflammatory, anti-coagulant, and anti-cancer activities .
properties
IUPAC Name |
4,5,7-trimethylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-7-4-8(2)12-9(3)6-11(13)14-10(12)5-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBIEFXQKSKEBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345477 | |
Record name | 4,5,7-Trimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,7-Trimethyl-2H-chromen-2-one | |
CAS RN |
14002-91-6 | |
Record name | 4,5,7-Trimethyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14002-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,7-Trimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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